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Abstract
Ftivazide, a Schiff base derivative of isonicotinic acid hydrazide (isoniazid), is a compound of

interest in the field of antimicrobial research, particularly in the context of tuberculosis. This

technical guide provides an in-depth overview of Ftivazide, focusing on its synthesis,

mechanism of action, and preclinical evaluation. The document summarizes available

quantitative data on its efficacy, pharmacokinetics, and cytotoxicity in structured tables.

Detailed experimental protocols for key assays are provided to facilitate reproducibility and

further investigation. Additionally, signaling pathways and experimental workflows are

visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the

molecular interactions and experimental designs related to Ftivazide.

Introduction
Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone of first-line

tuberculosis treatment for decades. Its primary mechanism of action involves the inhibition of

mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1]

[2] Ftivazide, a hydrazone derivative of isoniazid, emerges from the structural modification of

the parent drug, a strategy often employed to enhance therapeutic efficacy, overcome

resistance, or improve pharmacokinetic properties. This guide delves into the technical details

of Ftivazide, providing a comprehensive resource for researchers in drug discovery and

development.
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Synthesis of Ftivazide
Ftivazide, chemically known as N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, is

synthesized through a condensation reaction between isonicotinic acid hydrazide (isoniazid)

and vanillin (4-hydroxy-3-methoxybenzaldehyde).

Synthesis Workflow
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Figure 1: Synthesis Workflow for Ftivazide.

Experimental Protocol: Synthesis of Ftivazide
Materials:

Isonicotinic acid hydrazide (Isoniazid)
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Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Absolute Ethanol

Glacial Acetic Acid

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer

Büchner funnel and flask

Filter paper

Crystallizing dish

Procedure:

Dissolve equimolar amounts of isonicotinic acid hydrazide and vanillin in absolute ethanol in

a round-bottom flask.

Add a catalytic amount of glacial acetic acid to the mixture.

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a

specified duration (typically 2-4 hours).

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

The precipitated solid product (Ftivazide) is collected by vacuum filtration using a Büchner

funnel.

Wash the crude product with cold ethanol to remove unreacted starting materials.
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Purify the crude Ftivazide by recrystallization from ethanol.

Dry the purified crystals under vacuum.

Characterize the final product using techniques such as melting point determination, Infrared

(IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS) to confirm its identity and purity.

Mechanism of Action
As a derivative of isoniazid, Ftivazide is believed to exert its antitubercular activity through a

similar mechanism, acting as a prodrug that requires activation by the mycobacterial catalase-

peroxidase enzyme, KatG.[1][3]

Signaling Pathway of Ftivazide Action
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Figure 2: Proposed Mechanism of Action of Ftivazide.
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The activation of the isoniazid derivative by KatG leads to the formation of a reactive species,

likely an isonicotinoyl radical. This radical then covalently binds to NAD+, forming an adduct

that acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA).[4][5] InhA is a

crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the

biosynthesis of mycolic acids. The inhibition of InhA disrupts the synthesis of these essential

cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

[1][3]

Preclinical Evaluation: Quantitative Data
The following tables summarize the available quantitative data for Ftivazide and its parent

compound, isoniazid, for comparative purposes. Note: Specific quantitative data for Ftivazide
is limited in publicly available literature; the presented data for Ftivazide is based on general

findings for isoniazid derivatives and should be experimentally verified.

Antitubercular Activity
Compound

Mycobacterium
tuberculosis Strain

MIC (µg/mL) MIC (µM)

Ftivazide H37Rv Data not available Data not available

Isoniazid H37Rv 0.02 - 0.1 0.15 - 0.73

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent

that prevents the visible growth of a microorganism in vitro.

Pharmacokinetic Parameters (Rodent Model)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10644708/
https://www.researchgate.net/figure/The-general-INH-mechanism-of-action-INH-is-activated-by-KatG-to-generate-the-IN-NAD_fig1_377775386
https://ejchem.journals.ekb.eg/article_209037.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2866272/
https://www.benchchem.com/product/b12484818?utm_src=pdf-body
https://www.benchchem.com/product/b12484818?utm_src=pdf-body
https://www.benchchem.com/product/b12484818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12484818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Parameter Value

Ftivazide Cmax (µg/mL) Data not available

t1/2 (hours) Data not available

AUC (µg·h/mL) Data not available

Isoniazid Cmax (µg/mL) ~ 3 - 5

t1/2 (hours) ~ 0.5 - 1.5

AUC (µg·h/mL) ~ 7 - 15

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the concentration-time

curve. Values for isoniazid can vary depending on the animal model and dosing.

In Vitro Cytotoxicity
Compound Cell Line IC50 (µM)

Ftivazide HepG2 Data not available

Isoniazid HepG2 > 1000

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. Data for isoniazid cytotoxicity can vary

significantly based on experimental conditions.

Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC)
Determination
This protocol describes the broth microdilution method for determining the MIC of Ftivazide
against Mycobacterium tuberculosis H37Rv.

Materials:

Mycobacterium tuberculosis H37Rv culture
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Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-

catalase) and 0.05% Tween 80

Ftivazide stock solution (dissolved in a suitable solvent like DMSO)

Sterile 96-well microtiter plates

Spectrophotometer

Procedure:

Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5

McFarland standard.

Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum

concentration of approximately 5 x 10^5 CFU/mL.

Prepare serial twofold dilutions of the Ftivazide stock solution in Middlebrook 7H9 broth

directly in the 96-well plates. The final concentration range should be appropriate to

determine the MIC.

Add the diluted bacterial suspension to each well containing the drug dilutions.

Include a positive control (bacteria without drug) and a negative control (broth without

bacteria) on each plate.

Seal the plates and incubate at 37°C for 7-14 days.

After incubation, assess bacterial growth by visual inspection for turbidity or by measuring

the optical density at 600 nm using a spectrophotometer.

The MIC is defined as the lowest concentration of Ftivazide that completely inhibits visible

growth of the bacteria.

Protocol for In Vivo Efficacy in a Mouse Model of
Tuberculosis
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This protocol outlines a general procedure for evaluating the in vivo efficacy of Ftivazide in a

mouse model of chronic tuberculosis.

Materials:

Female BALB/c mice (6-8 weeks old)

Mycobacterium tuberculosis H37Rv

Aerosol exposure chamber

Ftivazide formulation for oral gavage

Positive control drug (e.g., isoniazid)

Vehicle control

Middlebrook 7H11 agar plates

Tissue homogenizer

Procedure:

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung

infection.

Four to six weeks post-infection, randomize the mice into treatment groups (e.g., vehicle

control, isoniazid, and different doses of Ftivazide).

Administer the treatments daily via oral gavage for a specified duration (e.g., 4 weeks).

Monitor the body weight and clinical signs of the mice throughout the treatment period.

At the end of the treatment, euthanize the mice and aseptically remove the lungs and

spleens.

Homogenize the organs in sterile saline.
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Prepare serial dilutions of the organ homogenates and plate them on Middlebrook 7H11 agar

plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs

and spleens.

Compare the CFU counts between the treatment groups to evaluate the efficacy of

Ftivazide.

Protocol for In Vitro Cytotoxicity Assay (HepG2 Cells)
This protocol describes the MTT assay to assess the cytotoxicity of Ftivazide on the human

liver cancer cell line HepG2.

Materials:

HepG2 cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin

Ftivazide stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (cell culture grade)

Sterile 96-well cell culture plates

Microplate reader

Procedure:

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C

in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Prepare serial dilutions of Ftivazide in DMEM.
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Remove the old medium from the wells and add 100 µL of the different concentrations of

Ftivazide to the respective wells.

Include a vehicle control (DMEM with the same concentration of DMSO used for the highest

drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 4 hours.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration compared to the vehicle

control.

Determine the IC50 value, the concentration of Ftivazide that causes 50% inhibition of cell

viability.

Conclusion
Ftivazide, as a derivative of the pivotal anti-tuberculosis drug isoniazid, holds potential for

further investigation. Its mechanism of action, presumed to be analogous to isoniazid, targets

the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. While this

guide provides a foundational understanding of its synthesis and mode of action, the lack of

extensive, publicly available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity

underscores the need for further experimental evaluation. The detailed protocols provided

herein offer a starting point for researchers to generate these critical datasets, which are

essential for a comprehensive assessment of Ftivazide's therapeutic potential. Future studies

should focus on determining the specific MIC values against various strains of M. tuberculosis,

elucidating its pharmacokinetic profile in animal models, and establishing a clear in vitro toxicity

profile. Such data will be invaluable in guiding the future development and potential clinical

application of Ftivazide and other isoniazid derivatives in the ongoing fight against

tuberculosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b12484818?utm_src=pdf-body
https://www.benchchem.com/product/b12484818?utm_src=pdf-body
https://www.benchchem.com/product/b12484818?utm_src=pdf-body
https://www.benchchem.com/product/b12484818?utm_src=pdf-body
https://www.benchchem.com/product/b12484818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12484818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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